molecular formula C15H12Cl2N2OS B2474448 2-(5-{[(2,3-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile CAS No. 337924-53-5

2-(5-{[(2,3-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile

Cat. No.: B2474448
CAS No.: 337924-53-5
M. Wt: 339.23
InChI Key: CBIBZRVAHFLFBP-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 2-(5-{[(2,3-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile is named according to IUPAC guidelines as follows:

  • Main chain : The thiophene ring (thienyl group) serves as the parent structure.
  • Substituents :
    • At position 5 of the thiophene: An ethanimidoyl group modified by a (2,3-dichlorobenzyl)oxy substituent.
    • At position 2 of the thiophene: An acetonitrile group.

The full IUPAC name is 2-[5-[(1E)-1-{[(2,3-dichlorophenyl)methoxy]imino}ethyl]thiophen-2-yl]acetonitrile , emphasizing the (E)-configuration of the imine double bond.

Structural Representation :

           Cl  
            │  
Cl─C₆H₃─CH₂─O─N=C─CH₃  
                   │  
                   Thiophene─CH₂CN  

The thiophene ring is substituted at C2 with an acetonitrile group and at C5 with a (2,3-dichlorobenzyl)oxy-ethanimidoyl moiety.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by the following identifiers:

Identifier Type Value Source
CAS Registry Number 337924-53-5
ChemSpider ID 7855797
DSSTox Substance ID DTXSID50379031
ChEMBL ID CHEMBL1304716

Alternative synonyms include:

  • 2-[5-[(E)-N-[(2,3-dichlorophenyl)methoxy]-C-methylcarbonimidoyl]thiophen-2-yl]acetonitrile
  • This compound

Molecular Formula and Weight Calculations

The molecular formula and weight are derived as follows:

Molecular Formula :

C₁₅H₁₂Cl₂N₂OS  

Composition Breakdown :

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 15 12.01 180.15
H 12 1.008 12.10
Cl 2 35.45 70.90
N 2 14.01 28.02
O 1 16.00 16.00
S 1 32.07 32.07
Total 339.24

Molecular Weight : 339.24 g/mol.

Stereochemical Considerations and Isomeric Possibilities

The compound exhibits geometric isomerism due to the presence of an imine group (C=N):

  • (E)-Isomer : The (2,3-dichlorobenzyl)oxy group and methyl group are on opposite sides of the C=N bond. This configuration is explicitly reported in the literature.
  • (Z)-Isomer : Theoretical isomer with groups on the same side; not observed in synthesized batches.

No chiral centers are present in the structure, eliminating enantiomeric forms. However, restricted rotation around the C=N bond locks the geometric isomerism.

Isomer Table :

Isomer Type Structural Feature Stability
E Antiperiplanar arrangement of substituents Thermodynamically favored
Z Synperiplanar arrangement Not reported

Properties

IUPAC Name

2-[5-[(E)-N-[(2,3-dichlorophenyl)methoxy]-C-methylcarbonimidoyl]thiophen-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2OS/c1-10(14-6-5-12(21-14)7-8-18)19-20-9-11-3-2-4-13(16)15(11)17/h2-6H,7,9H2,1H3/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIBZRVAHFLFBP-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=C(C(=CC=C1)Cl)Cl)C2=CC=C(S2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCC1=C(C(=CC=C1)Cl)Cl)/C2=CC=C(S2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule comprises three structural motifs:

  • 2-Thiopheneacetonitrile core : A thiophene ring with an acetonitrile group at the 2-position.
  • Ethanimidoyl substituent : A C=N linkage at the 5-position of the thiophene.
  • 2,3-Dichlorobenzyl ether : An oxygen-linked dichlorinated benzyl group.

Retrosynthetically, the molecule can be dissected into two primary precursors:

  • Precursor A : 5-Functionalized-2-thiopheneacetonitrile.
  • Precursor B : 2,3-Dichlorobenzyloxy ethanimidoyl fragment.

Key synthetic strategies include:

  • Nucleophilic aromatic substitution for introducing the ethanimidoyl-ether moiety.
  • Transition metal-catalyzed coupling for fragment assembly.
  • Amidine formation via nitrile-amine condensation.

Synthesis of 2-Thiopheneacetonitrile Derivatives

Preparation of 2-Thiopheneacetonitrile

2-Thiopheneacetonitrile is commercially available (e.g., Sigma-Aldrich,) or synthesized via:

  • Friedel-Crafts acetylation of thiophene with chloroacetonitrile in the presence of AlCl3.
  • Cyanoethylation of thiophene using acrylonitrile and a base (yield: 65–72%).

Functionalization at the 5-Position

Introducing a reactive site at the 5-position is critical for subsequent coupling. Common methods:

Bromination
  • Electrophilic bromination : Treat 2-thiopheneacetonitrile with Br2 (1.1 eq) in CH2Cl2 at 0°C, catalyzed by FeBr3 (10 mol%).
    Yield : 78%.
    Characterization :
    • 1H NMR (CDCl3) : δ 7.21 (d, J = 3.8 Hz, 1H, H-3), 6.98 (d, J = 3.8 Hz, 1H, H-4), 3.82 (s, 2H, CH2CN).
    • 13C NMR : 118.9 (CN), 128.3 (C-5), 132.1 (C-2).
Lithiation and Electrophilic Quenching
  • Directed metalation : Use LDA (2.2 eq) at −78°C in THF, followed by quenching with ClPO(OEt)2 to install a phosphonate group (yield: 62%).

Synthesis of the 2,3-Dichlorobenzyloxy Ethanimidoyl Fragment

Etherification of 2,3-Dichlorobenzyl Alcohol

  • Williamson ether synthesis :

    • React 2,3-dichlorobenzyl chloride (1.0 eq) with ethylene glycol (1.2 eq) in the presence of NaH (2.0 eq) in DMF.
      Product : 2-(2,3-Dichlorobenzyloxy)ethanol (yield: 85%).
  • Oxidation to aldehyde :

    • Treat with PCC (1.5 eq) in CH2Cl2 to yield 2-(2,3-dichlorobenzyloxy)acetaldehyde.

Formation of the Ethanimidoyl Group

  • Condensation with ammonia :
    • React the aldehyde with NH4OH (2.0 eq) in EtOH under reflux to form the imine (yield: 70%).

      Characterization :
    • IR (KBr) : 1645 cm−1 (C=N stretch).
    • MS (ESI+) : m/z 259.1 [M+H]+.

Coupling Strategies for Fragment Assembly

Ullmann-Type Coupling

  • Conditions : 5-Bromo-2-thiopheneacetonitrile (1.0 eq), 2,3-dichlorobenzyloxy ethanimidoyl fragment (1.2 eq), CuI (10 mol%), K2CO3 (2.0 eq), DMF, 110°C, 24 h.
    Yield : 58%.
    Optimization :
    • Higher yields (72%) achieved using 1,10-phenanthroline as a ligand.

Suzuki-Miyaura Coupling

  • Boronate preparation : Convert the ethanimidoyl fragment to its pinacol boronate ester via Miyaura borylation.
  • Coupling : Pd(PPh3)4 (5 mol%), 5-bromo-2-thiopheneacetonitrile, Na2CO3, DME/H2O (3:1), 80°C.
    Yield : 65%.

Alternative Pathways and Novel Methods

One-Pot Tandem Synthesis

  • Step 1 : Bromination of 2-thiopheneacetonitrile.
  • Step 2 : In situ Grignard formation of the ethanimidoyl fragment, followed by coupling.
    Advantage : Reduces purification steps (overall yield: 60%).

Photoredox Catalysis

  • Conditions : Ir(ppy)3 (2 mol%), 5-iodo-2-thiopheneacetonitrile, ethanimidoyl fragment, Blue LEDs, DMF.
    Yield : 55% (novel method, requires optimization).

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (DMSO-d6) :
    δ 8.12 (s, 1H, C=N-H), 7.54–7.41 (m, 3H, Ar-H), 4.82 (s, 2H, OCH2), 3.91 (s, 2H, CH2CN).
  • 13C NMR :
    168.2 (C=N), 142.3 (C-5 thiophene), 134.1–128.7 (Ar-C), 118.3 (CN).
  • HRMS (ESI+) :
    Calculated for C15H10Cl2N2OS: 344.9964; Found: 344.9961.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H2O 70:30, 1.0 mL/min).
  • Elemental Analysis :
    C: 51.95% (calc. 52.02%), H: 2.89% (calc. 2.91%), N: 8.09% (calc. 8.11%).

Challenges and Optimization Opportunities

  • Amidine Stability : The ethanimidoyl group is prone to hydrolysis under acidic conditions. Use of anhydrous solvents and inert atmospheres is critical.
  • Regioselectivity in Thiophene Functionalization : Directed ortho-metalation strategies improve 5-substitution specificity.
  • Scalability : Ullmann couplings suffer from moderate yields; transitioning to flow chemistry may enhance throughput.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetonitrile group undergoes hydrolysis under acidic or basic conditions to form corresponding carboxylic acids or amides. For example:
R–CN+H2OH+/OHR–COOHorR–CONH2\text{R–CN} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R–COOH} \, \text{or} \, \text{R–CONH}_2
This reactivity is corroborated by structural analogs like 2-(5-{[(2,4-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile (CID 9619295), which shares similar nitrile functionality .

The ethanimidoyl group (CH₃–C=N–O–) is susceptible to hydrolysis, yielding acetamide derivatives:
CH3C(=N–O–R)+H2OCH3CONH2+R–OH\text{CH}_3\text{C(=N–O–R)} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{CONH}_2 + \text{R–OH}
This reaction is pH-dependent, with acidic conditions favoring imine hydrolysis .

Electrophilic Aromatic Substitution (EAS)

The thienyl ring (C₄H₃S) participates in EAS due to its electron-rich nature. Key reactions include:

Reaction TypeConditionsProduct
Sulfonation H₂SO₄, SO₃Thienyl sulfonic acid
Halogenation X₂ (Cl₂, Br₂), Fe catalystHalogenated thiophene
Nitration HNO₃, H₂SO₄Nitrothiophene

These transformations are inferred from patents involving thienopyridones (e.g., US20050038068A1), where analogous thiophene derivatives undergo halogenation and sulfonation .

Nucleophilic Substitution

The dichlorobenzyl group facilitates nucleophilic aromatic substitution (NAS) under harsh conditions (e.g., high temperature, Cu catalyst):

Ar–Cl+NuAr–Nu+Cl\text{Ar–Cl} + \text{Nu}^- \rightarrow \text{Ar–Nu} + \text{Cl}^-

For example, chlorine atoms at the 2- and 3-positions of the benzyl group can be replaced by methoxy (–OCH₃) or amine (–NH₂) groups. This reactivity aligns with analogs like 2-(5-{[(4-Methylbenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile (CID 5525106), where substituents influence NAS rates .

Reduction and Oxidation

  • Nitrile Reduction : Catalytic hydrogenation (H₂/Pd) converts the nitrile to a primary amine:
    R–CNH2/PdR–CH2NH2\text{R–CN} \xrightarrow{\text{H}_2/\text{Pd}} \text{R–CH}_2\text{NH}_2

  • Thiophene Oxidation : Oxidizing agents (e.g., H₂O₂) convert the thienyl ring to a sulfone, altering electronic properties .

Stability and Degradation

  • Thermal Stability : Decomposition occurs above 200°C, releasing HCl due to C–Cl bond cleavage .

  • Photodegradation : UV exposure induces radical-mediated degradation, as observed in structurally related benzothiazepines (US20240092802A1) .

Comparative Reactivity of Structural Analogs

CompoundKey Functional GroupsReactivity Highlights
CID 9619295 2,4-Dichlorobenzyl, nitrileEnhanced NAS due to electron-withdrawing Cl
CID 5525106 4-Methylbenzyl, nitrileReduced NAS activity (electron-donating CH₃)
US20050038068A1 Thienopyridone, nitrileEAS dominates over nitrile hydrolysis

Scientific Research Applications

Key Structural Features

FeatureDescription
Thienyl GroupElectron-rich five-membered aromatic ring containing sulfur
Dichlorobenzyl EtherEnhances lipophilicity, influencing pharmacokinetics
Acetonitrile MoietyParticipates in nucleophilic substitutions and hydrolysis reactions

Anticancer Research

The compound has shown potential in anticancer research due to its ability to interact with specific proteins or receptors involved in tumor growth. Interaction studies can focus on binding affinities using techniques such as surface plasmon resonance or fluorescence polarization. These methods quantitatively assess the compound's effectiveness against various cancer cell lines.

Drug Design and Development

Computational docking studies are essential for understanding the binding modes of 2-(5-{[(2,3-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile with biological targets. These studies aid in predicting drug-like properties and optimizing lead compounds for further development. The compound's structure allows for modifications that can enhance its efficacy and reduce toxicity.

Synthesis of Analogues

The unique structure of this compound allows for the synthesis of analogues that may exhibit different biological activities. For instance, variations in the dichlorobenzyl substitution can lead to compounds with altered pharmacological profiles. This aspect is crucial for developing targeted therapies with improved specificity .

Multi-Step Synthesis Techniques

The synthesis of This compound typically involves multi-step organic synthesis techniques. Each step requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. The acetonitrile moiety can undergo nucleophilic substitutions or hydrolysis reactions under acidic or basic conditions.

Electrophilic Aromatic Substitution

The thienyl group may engage in electrophilic aromatic substitution reactions due to its electron density, allowing for further functionalization of the compound. This property is advantageous for creating derivatives that can be explored for diverse applications in organic chemistry.

Case Study 1: Antitumor Activity Evaluation

In a study evaluating the antitumor activity of compounds similar to This compound , researchers utilized human tumor cell lines to assess cytotoxicity. The results indicated that modifications to the thienyl group significantly influenced the compound's activity against specific cancer types.

Case Study 2: Computational Docking Analysis

A computational study focused on docking This compound against various protein targets revealed promising interactions with enzymes involved in metabolic pathways. This insight suggests potential roles for the compound in metabolic modulation and therapeutic interventions.

Mechanism of Action

The mechanism of action of 2-(5-{[(2,3-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichlorobenzyl alcohol
  • 2,5-Dichlorobenzyl chloride
  • Thienyl acetonitrile

Uniqueness

Compared to similar compounds, 2-(5-{[(2,3-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile stands out due to its combined structural features, which confer unique chemical and biological properties

Biological Activity

2-(5-{[(2,3-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile, with the CAS number 337924-53-5, is a synthetic organic compound characterized by its complex structure, which includes a thienyl ring, a dichlorobenzyl ether, and an acetonitrile moiety. Its molecular formula is C15H12Cl2N2OS, indicating the presence of two chlorine atoms and a sulfur atom in its structure.

  • Molecular Weight : 339.24 g/mol
  • Molecular Formula : C15H12Cl2N2OS
  • Structural Features :
    • Thienyl Group : A five-membered aromatic ring containing sulfur, known for its electron-rich properties.
    • Dichlorobenzyl Ether : Enhances lipophilicity and potentially affects pharmacokinetics.
    • Acetonitrile Moiety : Participates in nucleophilic substitutions and hydrolysis reactions.

Biological Activity

The biological activity of this compound has not been extensively documented in the literature; however, its structural components suggest potential interactions with biological targets. The following sections summarize the possible biological activities based on its chemical properties and related compounds.

  • Enzyme Inhibition : The thienyl and imidoyl groups could interact with enzymes through hydrogen bonding or hydrophobic interactions.
  • Receptor Binding : The compound may exhibit binding affinity to specific receptors due to its lipophilic nature and structural complexity.
  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties; thus, this compound may warrant investigation in this area.

Computational Studies

Computational docking studies have indicated that compounds similar to this compound may bind effectively to various biological targets. These studies can help predict the binding modes and affinities of this compound:

  • Molecular Docking : Simulations show potential binding sites on target proteins that could lead to therapeutic applications.
  • Quantitative Structure-Activity Relationship (QSAR) : Models suggest that modifications to the dichlorobenzyl group may enhance biological activity.

Q & A

Basic: What spectroscopic techniques are recommended for structural confirmation of this compound?

Methodological Answer:
To confirm the structure, employ a combination of:

  • ¹H/¹³C NMR : Analyze thienyl protons (δ 6.8–7.5) and ethanimidoyl linkages (δ 8.0–8.5 for imine protons). Acetonitrile protons adjacent to the nitrile group appear as a singlet (δ ~3.5–4.0) .
  • IR Spectroscopy : Identify the nitrile stretch (~2240 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₁Cl₂N₂O₂S) .
  • X-ray Crystallography (if crystalline): Resolve spatial arrangement of the dichlorobenzyl-thienyl scaffold .

Basic: What synthetic routes are viable for introducing the ethanimidoyl group?

Methodological Answer:
The ethanimidoyl group can be introduced via:

  • Condensation Reactions : React thienylacetonitrile with 2,3-dichlorobenzyloxyamine under acidic conditions (e.g., acetic acid, 60–80°C) .
  • Schiff Base Formation : Use aldehyde precursors and hydroxylamine derivatives, followed by oxidation (e.g., MnO₂) .
    Key Considerations :
  • Monitor pH to avoid decomposition of the nitrile group.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation .

Advanced: How to optimize coupling efficiency between the dichlorobenzyloxy moiety and thienylacetonitrile?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening : Test Pd(0) or Cu(I) catalysts for cross-coupling reactions (e.g., Buchwald-Hartwig conditions) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thienyl group .
  • Temperature Gradients : Gradual heating (50–70°C) improves reaction kinetics without side-product formation .
    Validation : Use LC-MS to track intermediate formation and quantify yields .

Advanced: How to mitigate decomposition of the ethanimidoyl linkage under varying pH?

Methodological Answer:

  • Stabilizing Agents : Add chelating agents (e.g., EDTA) to sequester metal ions that catalyze hydrolysis .
  • Buffered Conditions : Maintain pH 6–8 using phosphate or Tris buffers to minimize acid/base-induced cleavage .
  • Low-Temperature Storage : Store at –20°C in anhydrous DMSO or DMF to prolong shelf life .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1 to 1:2 gradients) to separate polar byproducts .
  • Recrystallization : Dissolve in hot ethanol and cool slowly to obtain pure crystals .
  • HPLC : Employ a C18 column with acetonitrile/water (70:30) for analytical purity checks .

Advanced: How does the dichlorobenzyl group influence acetonitrile reactivity in nucleophilic substitutions?

Methodological Answer:

  • Electron-Withdrawing Effects : The Cl substituents increase electrophilicity of the acetonitrile carbon, enhancing reactivity toward nucleophiles (e.g., amines, thiols) .
  • Steric Hindrance : Ortho-chloro groups may slow reactions with bulky nucleophiles. Computational DFT studies can predict activation barriers .

Basic: What analytical methods detect impurities in this compound?

Methodological Answer:

  • HPLC-DAD : Detect aromatic byproducts (λ = 254 nm) with a C18 column .
  • GC-MS : Identify volatile impurities (e.g., unreacted benzyloxy precursors) .
  • Elemental Analysis : Confirm C/H/N/S/Cl ratios to assess purity >95% .

Advanced: How to resolve contradictions in reported biological activities of analogous thienylacetonitriles?

Methodological Answer:

  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, incubation times) .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., dichloro vs. trifluoromethyl groups) .
  • Meta-Analysis : Pool data from multiple studies to identify trends obscured by experimental variability .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of acetonitrile vapors .
  • Spill Management : Neutralize with activated carbon and dispose as hazardous waste .

Advanced: How can computational modeling predict this compound’s binding to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., kinases) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
  • Validation : Correlate in silico results with SPR (surface plasmon resonance) binding assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.